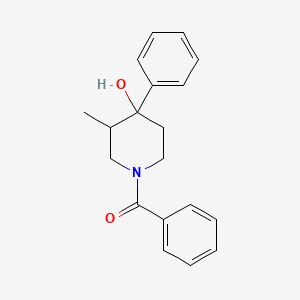

![molecular formula C22H12N2O9 B5054626 5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid CAS No. 330634-97-4](/img/structure/B5054626.png)

5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of isophthalic acid derivatives typically involves reactions with metal salts and the assistance of N-donor ligands, leading to coordination polymers with varying dimensionalities and topologies. For example, Wang et al. (2015) explored the synthesis of cadmium(II) coordination polymers using derivatives of isophthalic acid, showcasing complex structures resulting from the strategic use of organic bases and ligands to link metal centers into three-dimensional networks (Wang, Yu, & Xu, 2015).

Molecular Structure Analysis

The molecular structures of isophthalic acid derivatives and their complexes often exhibit significant diversity, influenced by the metal ions and ligands involved. Zhang et al. (2016) demonstrated how different ligands and metal ions could construct coordination polymers with unique architectures, such as 3D supramolecular structures and 2D layers, highlighting the importance of the molecular structure in determining the properties of the resulting materials (Zhang, Fan, Fan, & Zhao, 2016).

Chemical Reactions and Properties

The chemical reactions involving isophthalic acid derivatives often lead to the formation of coordination polymers with interesting properties, such as fluorescence sensing capabilities and magnetic behaviors. Liu et al. (2014) discussed a Cd(II) coordination polymer synthesized from a related ligand, highlighting its potential as a blue fluorescent material (Liu, 2014).

Physical Properties Analysis

Isophthalic acid derivatives and their coordination complexes often exhibit notable physical properties, including thermal stability and fluorescence. Karmakar et al. (2016) explored the catalytic applications of metal–organic frameworks derived from isophthalic acid, demonstrating how these materials' physical properties could be tailored for specific applications (Karmakar, Martins, Hazra, da Silva, & Pombeiro, 2016).

Chemical Properties Analysis

The chemical properties of isophthalic acid derivatives, such as reactivity and catalytic activity, are crucial for their potential applications. Zhang et al. (2017) investigated the structural diversity and catalytic properties of Co2(COO)4 cluster-based coordination polymers, revealing how substituents on the isophthalic acid influence the materials' performance in catalysis (Zhang, Shi, Cui, Yao, & Deng, 2017).

properties

IUPAC Name |

5-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O9/c25-19-17-5-4-16(33-15-3-1-2-13(9-15)24(31)32)10-18(17)20(26)23(19)14-7-11(21(27)28)6-12(8-14)22(29)30/h1-10H,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVRJSMFWYUKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367954 |

Source

|

| Record name | STK010162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5233-13-6 |

Source

|

| Record name | STK010162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5054554.png)

![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B5054556.png)

![2-[(dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5054559.png)

![9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5054563.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5054565.png)

![N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5054597.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B5054605.png)

![7-bromo-2-(4-chlorobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5054608.png)

![4-(3-methylbutyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5054610.png)

![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)

![(3-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5054628.png)